molecular formula C15H17NO5 B7576570 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

Katalognummer B7576570
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: LIJWXOWFOGBMIC-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid, also known as BPAPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. BPAPA has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research. In

Wirkmechanismus

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid's mechanism of action involves the inhibition of GABA transporters, which are responsible for the reuptake of GABA from the synaptic cleft. By inhibiting these transporters, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid increases the concentration of GABA in the synaptic cleft, leading to an increase in GABAergic neurotransmission. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been found to exhibit several biochemical and physiological effects. In addition to its selective inhibition of GABA transporters, 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been shown to increase the expression of GABA receptors in the hippocampus. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has several advantages for use in lab experiments. Its high purity and yield make it an ideal candidate for use in in vitro and in vivo studies. However, its selective inhibition of GABA transporters may limit its use in certain studies where GABAergic neurotransmission is not the primary focus.

Zukünftige Richtungen

There are several future directions for research on 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid. One potential direction is in the study of the role of GABA receptors in the treatment of anxiety and other neurological disorders. Another potential direction is in the development of novel GABA transporter inhibitors for use in the treatment of these disorders. Additionally, further studies are needed to explore the potential therapeutic applications of 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid in other neurological disorders.

Synthesemethoden

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid can be synthesized through a multi-step process involving the reaction of 2-aminoacetic acid with 3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride. The resulting product is then reacted with propylamine to yield 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid. The synthesis process has been optimized to yield high purity and yield of the final product.

Wissenschaftliche Forschungsanwendungen

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been studied for its potential use in various scientific research applications. One such application is in the study of the role of GABA receptors in the central nervous system. 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid has been found to selectively inhibit GABA transporters, leading to an increase in GABA concentration in the synaptic cleft. This effect has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.

Eigenschaften

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-2-7-16(9-15(18)19)14(17)6-4-11-3-5-12-13(8-11)21-10-20-12/h3-6,8H,2,7,9-10H2,1H3,(H,18,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJWXOWFOGBMIC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC(=O)O)C(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.